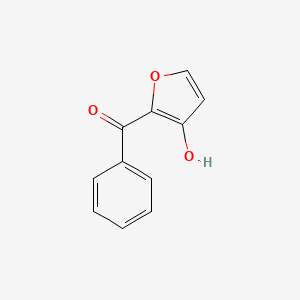
(3-Hydroxy-2-furanyl)phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Hydroxy-2-furanyl)phenylmethanone is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxy group at the 3-position and a phenylmethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-2-furanyl)phenylmethanone typically involves the reaction of 2-oxoaldehydes with aroylacetonitriles under basic conditions. A common method includes a one-pot tandem process that involves Knoevenagel condensation, Michael addition, selective amidation, and Paal-Knorr cyclization . The reaction is carried out in the presence of triethylamine and tert-butyl hydroperoxide, which facilitates the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(3-Hydroxy-2-furanyl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of (3-oxo-2-furanyl)phenylmethanone.
Reduction: Formation of (3-hydroxy-2-furanyl)phenylmethanol.
Substitution: Formation of various substituted furans depending on the electrophile used.
Scientific Research Applications
(3-Hydroxy-2-furanyl)phenylmethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3-Hydroxy-2-furanyl)phenylmethanone involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenylmethanone moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-2-furanyl)phenylmethanol: Similar structure but with an alcohol group instead of a carbonyl group.
(3-Oxo-2-furanyl)phenylmethanone: Similar structure but with a carbonyl group at the 3-position of the furan ring.
Uniqueness
(3-Hydroxy-2-furanyl)phenylmethanone is unique due to the presence of both a hydroxy group and a phenylmethanone moiety, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
69579-74-4 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
(3-hydroxyfuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C11H8O3/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,12H |
InChI Key |
RAFAVNTVTXJMAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)
![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)
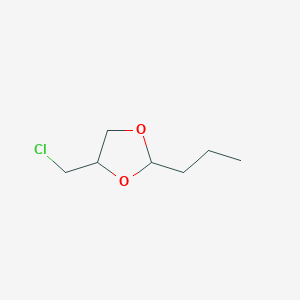
![(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2S,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B14148606.png)
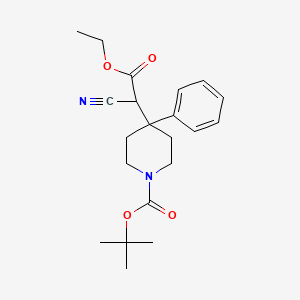
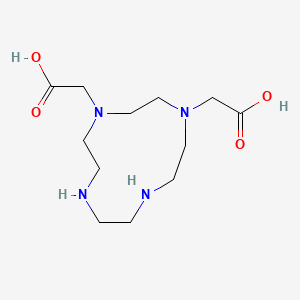

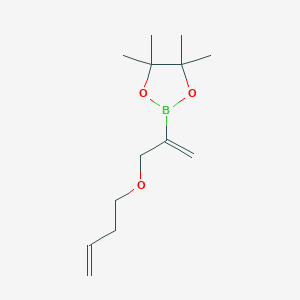

![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)
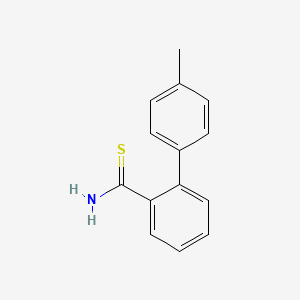
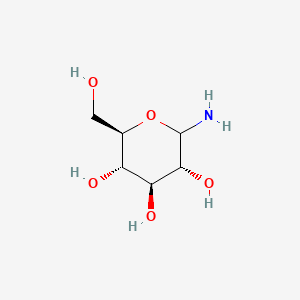
![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)
